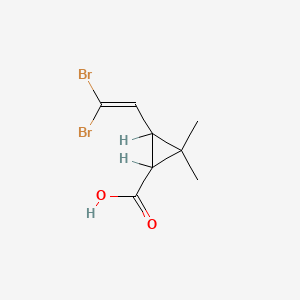

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Overview

Description

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a synthetic compound known for its applications in various fields, particularly in the development of insecticides. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a dibromoethenyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the halogen exchange reaction. One common method includes the transformation of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylates to the corresponding 2,2-dibromoethenyl analogs using aluminium tribromide or related reagents . This reaction is performed under controlled conditions to prevent cis-trans isomerization or epimerization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogen exchange reactions, utilizing efficient removal of hydrogen bromide to optimize yields. The use of boron tribromide instead of aluminium tribromide can result in the opening of the cyclopropane ring, which is generally avoided .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The dibromoethenyl group can participate in halogen exchange reactions.

Oxidation and Reduction: These reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Aluminium Tribromide: Used for halogen exchange reactions.

Boron Tribromide: Can be used but may lead to ring opening.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions primarily yield the dibromoethenyl analogs without significant isomerization .

Scientific Research Applications

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

Insecticides: It is a key intermediate in the synthesis of pyrethroid insecticides, such as deltamethrin.

Biological Studies: Used to study the inhibition of enzymes like dpp-iv, aminopeptidase, and carboxypeptidase.

Chemical Synthesis: Serves as a building block for various synthetic organic chemistry applications.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, in the case of deltamethrin, it inhibits the activity of enzymes involved in protein degradation and energy metabolism . The molecular targets include enzymes like dpp-iv, which play a role in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Deltamethrin: A well-known pyrethroid insecticide that shares a similar structure and mechanism of action.

Esbecythrin: Another pyrethroid with comparable properties and applications.

Uniqueness

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo halogen exchange reactions without significant isomerization makes it a valuable intermediate in the synthesis of various insecticides .

Biological Activity

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DBCA) is an organobromine compound that has garnered attention due to its role as a transformation product of various pyrethroid insecticides, notably deltamethrin. Understanding the biological activity of DBCA is essential for assessing its environmental impact and potential toxicity.

- Molecular Formula : CHBrO

- Molecular Weight : 297.972 g/mol

- Melting Point : 127-130 °C

- Boiling Point : 326.4 °C at 760 mmHg

- Density : 1.994 g/cm³

Biological Activity Overview

DBCA exhibits significant biological activity primarily through its interaction with the nervous system, similar to other pyrethroid compounds. The following sections detail its mechanisms of action, toxicological effects, and relevant case studies.

DBCA's biological activity is largely attributed to its ability to modulate sodium channels in neurons. This modulation leads to prolonged depolarization and increased neuronal excitability, which can result in neurotoxic effects.

Key Mechanisms:

- Sodium Channel Modulation : DBCA enhances the influx of sodium ions into neurons, leading to hyperexcitability.

- Calcium Influx : It also stimulates calcium entry into cells, which is crucial for neurotransmitter release and can contribute to neurotoxicity .

Toxicological Studies

Research has demonstrated that DBCA can induce various toxicological effects in both animal models and human biomonitoring studies. Below are notable findings:

Case Study: Deltamethrin Toxicity in Broiler Chickens

A study investigated the pharmacokinetics of deltamethrin in broiler chickens, revealing that DBCA served as a biomarker for exposure. The study found that:

- Deltamethrin was rapidly absorbed but had low bioavailability (21.83%).

- Serum levels of DBCA correlated with the administered doses of deltamethrin, indicating its potential as a monitoring tool for exposure .

Neurodevelopmental Effects in Zebrafish

In another study focusing on developmental neurotoxicity, zebrafish embryos exposed to DBCA exhibited significant alterations in behavior and neural development. The study highlighted:

- Increased incidence of seizures and abnormal swimming patterns.

- Disruption in normal neural circuit formation due to sodium channel activation .

Environmental Impact

DBCA's persistence in the environment raises concerns regarding its ecological effects. As a breakdown product of deltamethrin, it can accumulate in aquatic systems, affecting non-target organisms.

Table: Summary of Biological Activities and Effects

Q & A

Q. Basic: What are the recommended synthetic routes for 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid?

Methodological Answer:

Synthesis typically involves cyclopropanation followed by functionalization. For example:

Cyclopropanation : Use a vinyl halide precursor (e.g., 2-propenyl derivatives) with carbene-generating reagents (e.g., CH₂N₂ or transition-metal catalysts) to form the cyclopropane core .

Bromination : Introduce dibromo groups via electrophilic addition (e.g., Br₂ in CCl₄) or radical bromination under controlled conditions .

Carboxylic Acid Formation : Oxidize a methyl or alcohol substituent on the cyclopropane ring using KMnO₄ or CrO₃ under acidic conditions .

Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-bromination or ring-opening side reactions .

Q. Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and substituent positions (e.g., dibromoethenyl protons appear as distinct doublets near δ 6.0–7.0 ppm) .

- Mass Spectrometry (GC-MS or HRMS) : Verify molecular weight (C₈H₁₀Br₂O₂; theoretical MW: 322.9 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopropane ring and dibromoethenyl geometry .

Q. Basic: How should this compound be handled and stored to ensure safety?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential irritancy from brominated groups .

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent decomposition. Desiccate to avoid hydrolysis of the cyclopropane ring .

- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste for incineration .

Q. Advanced: What strategies resolve discrepancies in reported synthetic yields of this compound?

Methodological Answer:

- Reaction Optimization : Screen catalysts (e.g., Pd vs. Cu) and solvents (polar aprotic vs. non-polar) to address yield variations .

- Byproduct Analysis : Use LC-MS or TLC to identify competing pathways (e.g., ring-opening products or diastereomers) .

- Reproducibility Checks : Validate literature protocols by replicating under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference .

Q. Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

- Chiral Catalysts : Employ enantioselective catalysts (e.g., Ru-based complexes) during cyclopropanation to bias trans/cis ring geometry .

- Stereospecific Bromination : Use directed bromination (e.g., Br₂ with Lewis acids like FeCl₃) to retain configuration at the ethenyl group .

- Dynamic Resolution : Leverage kinetic vs. thermodynamic control in ring-closing steps by adjusting reaction time and temperature .

Q. Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilic Character : The electron-deficient cyclopropane ring and bromine substituents enhance susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling) .

- Ring Strain : Cyclopropane’s 60° bond angles increase reactivity in [2+1] cycloadditions or ring-opening metathesis .

- Steric Effects : The 2,2-dimethyl groups hinder axial approach, directing reactions to equatorial positions .

Q. Advanced: How does this compound interact with biological systems in medicinal research?

Methodological Answer:

- Targeted Studies : Use as a bioisostere for rigid carboxylic acids (e.g., probing enzyme active sites via X-ray co-crystallography) .

- Metabolic Stability : Assess resistance to esterase hydrolysis using in vitro liver microsome assays .

- Toxicity Screening : Evaluate cytotoxicity in HEK293 or HepG2 cell lines, noting potential halogen-related oxidative stress .

Q. Basic: What computational tools model its electronic structure and reactivity?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software to map HOMO/LUMO orbitals and predict regioselectivity in reactions .

- Molecular Dynamics (MD) : Simulate cyclopropane ring stability under varying pH/temperature conditions .

- Docking Studies : AutoDock Vina to explore ligand-protein interactions for drug-design applications .

Properties

IUPAC Name |

3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975376 | |

| Record name | 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59952-39-5, 53179-78-5 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.